molecular formula C14H15N3O2S3 B2748932 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034594-27-7

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2748932
CAS No.: 2034594-27-7
M. Wt: 353.47
InChI Key: OATARWSMBICBPF-UHFFFAOYSA-N
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Description

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H15N3O2S3 and its molecular weight is 353.47. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Activities

Sulfonamides, including compounds structurally similar to N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide, have been extensively researched for their antibacterial properties. For instance, Azab et al. (2013) focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming for use as antibacterial agents. This study underscores the potential for sulfonamide derivatives to serve as the basis for developing new antibacterial drugs (Azab, Youssef, & El-Bordany, 2013).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide derivatives have shown promise as enzyme inhibitors, which is crucial for developing therapeutic agents for various diseases. Büyükkıdan et al. (2017) synthesized metal complexes of a pyrazole-based sulfonamide and evaluated their inhibition on human erythrocyte carbonic anhydrase isozymes. The study indicates these complexes' potential in designing drugs targeting carbonic anhydrase-related conditions, such as glaucoma or neurological disorders (Büyükkıdan et al., 2017).

Anticancer Research

Sulfonamide compounds have also been explored for their anticancer properties. Küçükgüzel et al. (2013) synthesized novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research points to the multifunctional potential of sulfonamide derivatives in developing new therapeutic agents (Küçükgüzel et al., 2013).

CNS Disorders and Receptor Selectivity

Research into sulfonamide derivatives for central nervous system (CNS) disorders has highlighted their potential in developing treatments that target specific receptors. Canale et al. (2016) investigated N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines for their selectivity towards the 5-HT7 receptor versus a multireceptor profile. Their findings suggest applications in designing drugs for treating complex diseases by targeting multiple receptors simultaneously (Canale et al., 2016).

Material Science Applications

Beyond biomedical applications, sulfonamide derivatives have been explored in materials science, particularly in improving electrical conductivity of films for optoelectronic devices. Saghaei et al. (2015) demonstrated that treating poly(3,4-ethylene dioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) films with 2-Methylimidazole significantly enhances electrical conductivity while maintaining optical transparency, underscoring the potential of chemical modifications in materials science (Saghaei, Fallahzadeh, & Yousefi, 2015).

Properties

IUPAC Name

1-methyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S3/c1-17-9-13(8-15-17)22(18,19)16-6-4-12-2-3-14(21-12)11-5-7-20-10-11/h2-3,5,7-10,16H,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATARWSMBICBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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